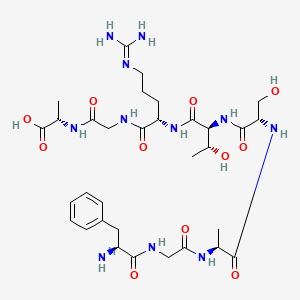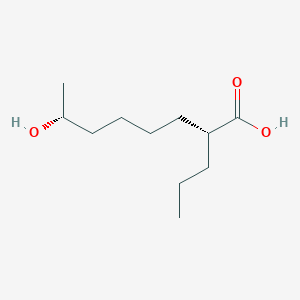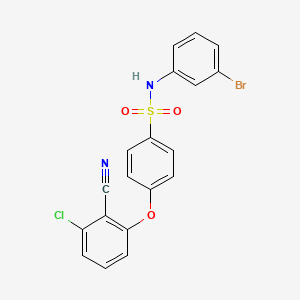![molecular formula C20H19NO2 B14214649 5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione CAS No. 830926-66-4](/img/structure/B14214649.png)
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzo[b]carbazole core structure, which is known for its biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired tricyclic indole compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
化学反応の分析
Types of Reactions
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or nitrated derivatives.
科学的研究の応用
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. It can bind to DNA, proteins, and enzymes, altering their function and leading to various biological effects. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .
類似化合物との比較
Similar Compounds
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Carbazole: Similar to indole but with an additional benzene ring fused to the pyrrole ring.
Quinoline: Contains a benzene ring fused to a pyridine ring, differing in nitrogen placement.
Uniqueness
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is unique due to its specific substitution pattern and the presence of both ethyl and dimethyl groups, which confer distinct chemical and biological properties. Its tricyclic structure also provides a rigid framework that can interact with various biological targets more effectively than simpler analogs .
特性
CAS番号 |
830926-66-4 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC名 |
5-ethyl-2,2-dimethyl-1H-benzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C20H19NO2/c1-4-21-15-9-10-20(2,3)11-14(15)16-17(21)19(23)13-8-6-5-7-12(13)18(16)22/h5-10H,4,11H2,1-3H3 |
InChIキー |
ALMNJSOYRTWOPV-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(CC(C=C2)(C)C)C3=C1C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14214567.png)

![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)

![3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14214597.png)


![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)
![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)
![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)



